4-Bromo-2-(3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde
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Overview
Description
4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an isocyanide and an alkyne . Alternatively, pyrazoles can be formed via the condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by oxidation .
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Aldehyde Formation: : The benzaldehyde moiety can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products Formed
Oxidation: 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
Reduction: 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole: A related compound with similar structural features but lacking the benzaldehyde moiety.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is unique due to its combination of a pyrazole ring, a bromo substituent, and a benzaldehyde moiety. This unique structure imparts specific reactivity and potential biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H11BrN2O |
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Molecular Weight |
279.13 g/mol |
IUPAC Name |
4-bromo-2-(3,5-dimethylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-8-5-9(2)15(14-8)12-6-11(13)4-3-10(12)7-16/h3-7H,1-2H3 |
InChI Key |
BJJRMLFIVUKIHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)Br)C=O)C |
Origin of Product |
United States |
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